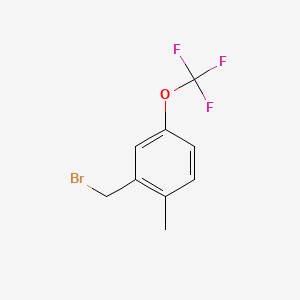

2-Methyl-5-(trifluoromethoxy)benzyl bromide

Description

Properties

IUPAC Name |

2-(bromomethyl)-1-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYHAIGVGUZQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-5-(trifluoromethoxy)benzyl bromide is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure, characterized by a trifluoromethoxy group, suggests that it may exhibit interesting biological activities, including anticancer properties and effects on cell proliferation.

- Chemical Formula : C₉H₈BrF₃O

- CAS Number : 1261573-60-7

- Molecular Weight : 251.06 g/mol

- Storage Conditions : Ambient temperature .

Biological Activity Overview

Recent studies have indicated that compounds with similar structures to this compound exhibit notable biological activities. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation and affecting cell cycle progression.

Anticancer Activity

One of the most significant findings related to the biological activity of compounds similar to this compound is their potential as anticancer agents. A study involving a structurally analogous compound demonstrated its ability to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 8.47 µM after 72 hours of treatment. The viability of cells decreased significantly at higher concentrations, indicating dose-dependent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Viability at 10 µM (%) | Treatment Duration (h) |

|---|---|---|---|---|

| BPU | MCF-7 | 8.47 | 8.56 | 72 |

| Tamoxifen | MCF-7 | N/A | 16.36 | 48 |

The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For instance, molecular docking studies have revealed that certain derivatives can effectively bind to matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis .

Case Study: Inhibition of Cell Cycle Progression

In a detailed examination of the effects on cell cycle progression, it was found that treatment with related compounds resulted in significant alterations in the distribution of cells across different phases of the cell cycle. For example, Jurkat cells treated with these compounds showed marked changes in G1, S, and G2 phases compared to control groups .

In Vitro Studies

A variety of in vitro studies have been conducted to assess the cytotoxicity and mechanism of action of compounds similar to this compound:

- MTT Assay : This assay indicated a significant reduction in cell viability at varying concentrations.

- Flow Cytometry : Analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-(trifluoromethoxy)benzyl bromide serves as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

- γ-Secretase Modulators: Investigated for the treatment of Alzheimer’s disease, these compounds aim to alter the processing of amyloid precursor protein, potentially reducing amyloid-beta plaque formation.

Materials Science

The compound is utilized in the development of fluorinated materials, which exhibit desirable properties such as:

- Thermal Stability: Fluorinated polymers synthesized from this compound demonstrate enhanced resistance to heat and chemical degradation.

- Chemical Resistance: These materials are suitable for applications requiring durability against harsh environments.

Organic Synthesis

As a building block, this compound is instrumental in synthesizing:

- Bioactive Molecules: It facilitates the preparation of various pharmaceutical intermediates, contributing to drug discovery and development processes.

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial efficacy:

Antimicrobial Efficacy

The compound has shown effectiveness against several pathogens:

- Mycobacterium tuberculosis (M. tb): Studies suggest that similar compounds can significantly reduce bacterial loads through mechanisms involving nitric oxide release and inhibition of cell wall synthesis.

- Helicobacter pylori: Derivatives with trifluoromethoxy groups have demonstrated potential in treating infections caused by this bacterium.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound using various assays. The results are summarized in the following table:

| Assay Type | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| MTT Assay | Human Liver Cells | 15.3 | |

| Alamar Blue Assay | Mycobacterium tuberculosis (H37Rv) | 8.7 | |

| LDH Release Assay | Mouse Macrophages | 12.5 |

These findings indicate a moderate level of cytotoxicity that may be beneficial for therapeutic applications against specific pathogens while necessitating further studies to assess safety profiles.

Study on Mycobacterium tuberculosis

A study evaluated the efficacy of nitroaromatic compounds, including derivatives similar to this compound. Results indicated significant reductions in bacterial load in infected models, showcasing their potential as anti-tubercular agents.

Antiparasitic Activity

Research into antiparasitic properties revealed that structurally related trifluoromethoxy compounds exhibited significant activity against Leishmania species, suggesting that this compound may also possess similar effects.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethoxy-Substituted Benzyl Bromides

Positional isomers differ in the substitution pattern of the trifluoromethoxy (-OCF₃) group on the benzene ring:

Key Observations :

- Reactivity : The electron-withdrawing -OCF₃ group activates the benzyl bromide for nucleophilic substitution. Reactivity varies slightly with substitution position; para-substituted derivatives (e.g., 4-OCF₃) often exhibit higher thermal stability due to symmetric electron distribution .

- Synthesis : 4-(Trifluoromethoxy)benzyl bromide is synthesized via alkylation with careful temperature control to avoid cyclization byproducts . 3-Isomers are used in peptide coupling reactions under mild conditions (room temperature, 48 hours) .

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃) Derivatives

Replacing the -OCF₃ group with -CF₃ alters electronic and steric properties:

Key Observations :

- Electronic Effects : -OCF₃ is a stronger electron-withdrawing group than -CF₃ due to the oxygen atom, making the benzyl bromide more reactive in SN2 reactions .

- Biological Activity : -CF₃ derivatives are preferred in agrochemicals for their lipophilicity, while -OCF₃ analogs are common in pharmaceuticals for enhanced hydrogen bonding .

Functionalized Derivatives with Additional Substituents

Adding substituents like halogens or heterocycles modifies reactivity and applications:

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-5-(trifluoromethoxy)benzyl bromide typically involves two key steps:

- Introduction of the trifluoromethoxy group onto the aromatic ring.

- Bromomethylation of the methyl-substituted trifluoromethoxybenzene to form the benzyl bromide.

Preparation of the Trifluoromethoxy-Substituted Aromatic Precursor

The trifluoromethoxy group (–OCF₃) is introduced onto the benzene ring through specialized fluorination and etherification reactions. Industrially, trifluoromethoxybenzene derivatives are prepared by chlorination of benzaldehyde derivatives followed by fluoridation using anhydrous hydrogen fluoride, as described in patent WO2016125185A2. This process is mild, economical, and suitable for scale-up, using solvents such as benzotrifluoride or chlorinated aromatics to facilitate the reaction.

Bromomethylation to Form this compound

The key step to obtain the benzyl bromide is bromomethylation of the methyl-substituted trifluoromethoxybenzene. According to patent US20020082454A1, this can be achieved by reacting the trifluoromethoxybenzene derivative with formaldehyde (preferably as paraformaldehyde) and hydrogen bromide or a bromide salt in the presence of Lewis acid or protic acid catalysts.

Reaction Conditions and Catalysts:

| Parameter | Details |

|---|---|

| Bromomethylating agent | Paraformaldehyde (1.2–3 mol per mol of trifluoromethoxybenzene) |

| Bromide source | Hydrogen bromide or sodium bromide (2–5 mol excess) |

| Catalysts | Lewis acids (ZnCl₂, AlCl₃), protic acids (H₃PO₄, H₂SO₄) |

| Catalyst loading | 0.1–100 mol %, preferably 5–10 mol % |

| Solvents | Alcohols (methanol), carboxylic acids (acetic acid) |

| Temperature range | 0–100 °C, preferably 20–90 °C |

| Work-up | Quenching in ice water, extraction with organic solvents (MTBE preferred), concentration and distillation |

This bromomethylation proceeds with good regioselectivity to yield the 4-bromomethyl-1-trifluoromethoxybenzene analogues in yields exceeding 60%, representing a significant improvement over previous methods.

Specific Considerations for this compound

While the patents and literature primarily describe bromomethylation of 1-trifluoromethoxybenzene derivatives, the methyl substituent at position 2 requires consideration for regioselective bromomethylation at position 5.

- The methyl group is an ortho/para-directing activator, which facilitates selective bromomethylation at the 5-position relative to the methyl substituent.

- The trifluoromethoxy group is electron-withdrawing but less activating; its presence influences the electrophilic substitution pattern.

- Reaction conditions such as temperature, catalyst choice, and solvent polarity are optimized to favor substitution at the desired position.

Alternative Synthetic Routes

Some literature describes the use of organometallic reagents such as vinyl magnesium chloride in copper-catalyzed coupling reactions to functionalize bromomethylated aromatic rings, but these are more relevant for downstream modifications rather than initial bromomethylation.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The bromomethylation process described avoids the use of expensive palladium catalysts and complex intermediates, making it cost-effective for industrial production.

- The use of paraformaldehyde and in situ generated hydrogen bromide or bromide salts under acidic catalysis allows for a straightforward one-step bromomethylation with good yields.

- The process tolerates a range of solvents and catalyst loadings, providing flexibility for scale-up.

- The regioselectivity imparted by the methyl and trifluoromethoxy substituents ensures the desired substitution pattern is achieved without extensive side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.